Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-
Description
The compound Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]- is a biphenyl-substituted acetophenone derivative characterized by a ketone group at the para-position of one phenyl ring and a 2-methylpropyl (isobutyl) substituent at the para-position of the adjacent phenyl ring. Its molecular formula is inferred as C₁₉H₂₂O (based on the addition of a 2-methylpropyl group to the biphenyl-acetophenone backbone).
Properties
CAS No. |
644964-46-5 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-[4-(2-methylpropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(2)12-15-4-6-17(7-5-15)18-10-8-16(9-11-18)14(3)19/h4-11,13H,12H2,1-3H3 |
InChI Key |
GACRSDVRSUXVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows: [ \text{C6H5CH2CH(CH3)2 + CH3COCl} \xrightarrow{AlCl3} \text{C6H5C(O)CH2CH(CH3)2 + HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- involves its role as an intermediate in the synthesis of ibuprofen. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever . The inhibition of COX reduces the production of prostaglandins, thereby alleviating symptoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Biphenyl-substituted ethanones exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a systematic comparison:
Table 1: Structural and Physical Properties of Selected Biphenyl-Ethanone Derivatives
Key Comparative Observations:
Electronic Effects :
- Electron-donating groups (e.g., methoxy , isobutyl ) increase electron density on the biphenyl system, enhancing reactivity in electrophilic aromatic substitution.
- Electron-withdrawing groups (e.g., nitro , fluoro ) reduce electron density, directing reactivity toward nucleophilic attacks or redox transformations.
Physicochemical Properties :
- Lipophilicity : The fluoro derivative exhibits a high logP (3.7), making it suitable for lipid membrane penetration in drug design .
- Thermal Stability : The parent compound (4-Acetylbiphenyl) has a well-defined boiling point (~326–328°C), while bulky substituents (e.g., isobutyl) likely increase thermal stability but reduce volatility .
Applications: Synthetic Utility: The nitro and bromo derivatives serve as intermediates for further functionalization (e.g., catalytic hydrogenation of nitro to amine , Suzuki coupling of bromo groups ). Materials Science: The diphenylamino-substituted ethanone demonstrates optical gain properties, suggesting applications in lasers or sensors .
Research Findings and Data Analysis
- Reactivity in Cross-Coupling : The target compound’s isobutyl group may sterically hinder certain reactions but enhance regioselectivity in catalytic processes. For example, copper-catalyzed coupling reactions (as in ) favor substrates with moderate steric bulk.
- Spectroscopic Trends: Infrared (IR) and mass spectrometry (MS) data for biphenyl-ethanones (e.g., 4-Acetylbiphenyl ) show characteristic carbonyl stretches (~1680 cm⁻¹) and molecular ion peaks matching their molecular weights.
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